molecular formula C18H22N4OS B11046428 8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one

8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11046428
M. Wt: 342.5 g/mol
InChI Key: ZTWQVVDMSZZHPP-UHFFFAOYSA-N
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Description

8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then cyclized to form the final product. Common reagents used in these reactions include phenylhydrazine, dimethylformamide, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a complex heterocyclic compound, it can be used as a building block for synthesizing other compounds.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for drug development.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with pyrimidine, thiazole, or pyrimidinone rings, such as:

Uniqueness

What sets 8,8-dimethyl-3-(1-phenylethyl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one apart is its unique combination of these rings, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C18H22N4OS

Molecular Weight

342.5 g/mol

IUPAC Name

4,4-dimethyl-11-(1-phenylethyl)-5-thia-2,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),6-dien-8-one

InChI

InChI=1S/C18H22N4OS/c1-12(13-7-5-4-6-8-13)21-9-14-15(19-11-21)22-10-18(2,3)24-17(22)20-16(14)23/h4-8,12,19H,9-11H2,1-3H3

InChI Key

ZTWQVVDMSZZHPP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=C(NC2)N4CC(SC4=NC3=O)(C)C

Origin of Product

United States

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